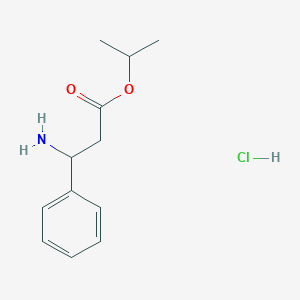

Isopropyl 3-amino-3-phenylpropanoate hydrochloride

説明

特性

CAS番号 |

100369-82-2 |

|---|---|

分子式 |

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC名 |

propan-2-yl 3-amino-3-phenylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |

InChIキー |

VJZAAPSRRTVRQL-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |

正規SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1)N |

同義語 |

Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |

製品の起源 |

United States |

Methodological & Application

Advanced Application Note: Isopropyl 3-amino-3-phenylpropanoate as a Chiral Intermediate

Executive Summary

Isopropyl 3-amino-3-phenylpropanoate (CAS: 100369-82-2), also known as the isopropyl ester of

This guide details three validated protocols:

-

Enzymatic Kinetic Resolution: A green chemistry approach to isolate enantiopure (S)-

-phenylalanine and (R)-ester. - -Lactam Cyclization: A Grignard-mediated conversion to 4-phenyl-2-azetidinone.

-

Chiral HPLC Analysis: A robust method for determining enantiomeric excess (

).

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Propan-2-yl 3-amino-3-phenylpropanoate |

| CAS Number | 100369-82-2 |

| Molecular Formula | |

| Molecular Weight | 207.27 g/mol |

| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Chiral Center | C3 (Position |

Protocol 1: Enzymatic Kinetic Resolution (EKR)

Objective: To separate the racemic mixture into (S)-3-amino-3-phenylpropanoic acid and (R)-isopropyl 3-amino-3-phenylpropanoate using Candida antarctica Lipase B (CAL-B).

Mechanistic Insight:

CAL-B exhibits high enantioselectivity for the (S)-enantiomer of

Materials

-

Substrate: Racemic Isopropyl 3-amino-3-phenylpropanoate (10 g, 48.2 mmol)

-

Biocatalyst: Novozym 435 (immobilized CAL-B), 50% w/w relative to substrate

-

Solvent System: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (0.1 M, pH 7.5) (1:1 v/v)

-

Equipment: Orbital shaker (200 rpm), thermostated at 30°C.

Step-by-Step Methodology

-

Preparation: Dissolve 10 g of the racemic ester in 100 mL of MTBE.

-

Initiation: Add 100 mL of Phosphate Buffer (pH 7.5) followed by 5.0 g of Novozym 435.

-

Incubation: Seal the reaction vessel and incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via HPLC (see Protocol 3) every 2 hours.

-

Target: Stop reaction at ~50% conversion (typically 24-48 hours).

-

-

Termination: Filter off the immobilized enzyme (wash with MTBE).

-

Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic (MTBE) and aqueous layers.

-

Workup (Product Isolation):

-

Organic Phase ((R)-Ester): Dry over

, filter, and concentrate in vacuo to yield the (R)-enriched ester. -

Aqueous Phase ((S)-Acid): Acidify to pH 2 with 1N HCl. If the amino acid precipitates, filter it. If not, apply ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic (S)-acid.

-

Workflow Diagram

Figure 1: Enzymatic Kinetic Resolution workflow for separating (R) and (S) enantiomers.

Protocol 2: Synthesis of -Lactam (4-Phenyl-2-azetidinone)

Objective: Cyclization of the chiral isopropyl ester to form the corresponding

Mechanistic Insight:

The cyclization is driven by the formation of a magnesium amide intermediate. The isopropyl group acts as a moderate leaving group. The use of

Materials

-

Substrate: (S)-Isopropyl 3-amino-3-phenylpropanoate (derived from Protocol 1) (1.0 eq)

-

Reagent:

-BuMgCl (2.0 M in THF) (2.2 eq) -

Solvent: Anhydrous THF

-

Conditions:

to Room Temperature, Inert Atmosphere (

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with nitrogen.

-

Dissolution: Dissolve the amino ester (2.07 g, 10 mmol) in anhydrous THF (20 mL). Cool to

in an ice bath. -

Cyclization: Dropwise add

-BuMgCl (11 mL, 22 mmol) over 15 minutes.-

Note: Evolution of gas (isopropanol displacement) may be observed.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature and stir for 12 hours. -

Quench: Carefully quench with saturated

solution (10 mL) at -

Extraction: Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 7:3) to obtain the white crystalline

Reaction Pathway[4][5]

Figure 2: Grignard-mediated cyclization mechanism converting the linear ester to the cyclic amide.

Protocol 3: Analytical Characterization (Chiral HPLC)

Objective: To quantify the Enantiomeric Excess (

Method Parameters:

-

Instrument: HPLC with UV Detector (210 nm or 254 nm).

-

Column: Daicel Chiralcel OD-H (

mm, 5 -

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

-

Note: Diethylamine (DEA) is crucial to suppress peak tailing of the primary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Expected Retention Times (Approximate):

-

(S)-Enantiomer:

min -

(R)-Enantiomer:

min -

Validation: Inject the racemic standard first to establish resolution (

).

References

-

Enzym

-Amino Acids: Solano, D. M., et al. "Lipase-catalyzed resolution of -

-Lactam Synthesis via Grignard Reagents:

Holmquist, C. R., & Roskamp, E. J. "Conversion of

- Rodionov, V. M., & Malevinskaya, E. T.

-

Chiral HPLC Methods for

-Amino Esters: Lämmerhofer, M. "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases." Journal of Chromatography A, 1217(6), 2010.

Application Note: Precision Control in Nucleophilic Substitution of Phenylpropanoate Esters

Executive Summary & Chemical Context

Phenylpropanoate esters (hydrocinnamates) occupy a unique reactivity niche. Unlike their unsaturated counterparts (cinnamates), they lack

This guide provides three distinct, field-validated protocols for modifying the alkoxy group (

Decision Matrix for Protocol Selection:

-

Protocol A (Hydrolysis): For converting esters to carboxylic acids using robust

alkaline cleavage. -

Protocol B (Biocatalytic Transesterification): For enantioselective modification or mild exchange using Novozym® 435 (CALB), avoiding harsh pH shifts.

-

Protocol C (Direct Aminolysis): For one-step amide synthesis using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) organocatalysis, bypassing toxic acid chloride intermediates.

Core Logic & Decision Pathways

The following workflow illustrates the decision logic based on substrate sensitivity and desired product.

Figure 1: Strategic selection of reaction conditions based on target functional group and green chemistry requirements.

Protocol A: Base-Catalyzed Hydrolysis ( )

Objective: Quantitative conversion of ethyl 3-phenylpropionate to 3-phenylpropanoic acid.

Mechanistic Insight

The reaction proceeds via the

Experimental Protocol

Reagents:

-

Ethyl 3-phenylpropionate (1.0 equiv)

-

NaOH (2.5 equiv, 2M aqueous solution)

-

Ethanol (Solvent, to create homogenous phase)

-

HCl (1M, for workup)

Workflow:

-

Solvation: Dissolve ethyl 3-phenylpropionate (10 mmol) in Ethanol (15 mL).

-

Activation: Add 2M NaOH (12.5 mL, 25 mmol) dropwise.

-

Self-Validating Step: The solution must remain clear. Turbidity indicates phase separation; add more EtOH if necessary to ensure bimolecular contact.

-

-

Reaction: Reflux at 80°C for 90 minutes.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2).

of ester (~0.7) should disappear; acid stays at baseline.

-

-

Workup:

-

Evaporate EtOH under reduced pressure.

-

Dilute residue with water (20 mL) and wash with diethyl ether (

mL) to remove unreacted neutral impurities. -

Acidification: Cool aqueous layer to 0°C and acidify with 1M HCl to pH 2.

-

Observation: White precipitate (3-phenylpropanoic acid) should form immediately.

-

-

Isolation: Extract with EtOAc (

mL), dry over

Typical Yield: >95% Key Constraint: Dielectric constant of the solvent affects rate; typically, higher water content increases rate but decreases solubility [2].

Protocol B: Enzymatic Transesterification (Green Chemistry)

Objective: Transesterification of ethyl phenylpropionate with n-octanol using immobilized Lipase B.

Mechanistic Insight

Candida antarctica Lipase B (CALB, Novozym® 435) operates via a Ping-Pong Bi-Bi mechanism . The catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate with the phenylpropanoate, releasing ethanol. The incoming alcohol (nucleophile) then attacks the acyl-enzyme to form the new ester. This method is crucial for substrates sensitive to extreme pH [3].

Experimental Protocol

Reagents:

-

Ethyl 3-phenylpropionate (1.0 equiv)

-

n-Octanol (3.0 equiv, Acyl acceptor)

-

Novozym® 435 (10% w/w relative to substrate)[2]

-

Molecular Sieves (4Å)

-

Solvent: n-Hexane or Toluene (Hydrophobic solvents preserve enzyme activity).

Workflow:

-

Preparation: In a screw-capped vial, mix ester (5 mmol) and n-octanol (15 mmol) in n-Hexane (10 mL).

-

Water Control (Critical): Add activated 4Å molecular sieves (100 mg).

-

Self-Validating Step: Water competes as a nucleophile (hydrolysis). Ensuring anhydrous conditions forces the equilibrium toward transesterification.

-

-

Initiation: Add Novozym® 435 beads (approx. 90-100 mg).

-

Incubation: Shake/stir at 200 rpm, 50°C for 6-12 hours.

-

Note: Do not use magnetic stir bars that grind the beads; use an orbital shaker or overhead stirrer.

-

-

Termination: Filter off the enzyme beads (beads can be washed with acetone and reused up to 10 cycles) [4].

-

Purification: Remove solvent and excess octanol via vacuum distillation.

Typical Yield: 85-92%

Selectivity: High specificity for primary alcohols; excellent for kinetic resolution if the phenylpropanoate has a chiral center at the

Protocol C: TBD-Catalyzed Direct Aminolysis

Objective: Direct conversion of ethyl phenylpropionate to N-benzyl-3-phenylpropanamide without acid chlorides.

Mechanistic Insight

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a bifunctional organocatalyst . It simultaneously activates the carbonyl of the ester (via H-bonding) and the amine nucleophile (via deprotonation/general base catalysis). This "dual activation" allows aminolysis to proceed at mild temperatures, significantly improving atom economy over the traditional Ester

Figure 2: The catalytic cycle of TBD-mediated aminolysis, highlighting the dual activation mode.

Experimental Protocol

Reagents:

-

Ethyl 3-phenylpropionate (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

TBD (0.05 - 0.10 equiv, 5-10 mol%)

-

Solvent: None (Solvent-Free) or Toluene if solid.

Workflow:

-

Setup: In a sealed tube, combine ethyl 3-phenylpropionate (2.0 mmol) and benzylamine (2.4 mmol).

-

Catalyst Addition: Add TBD (14 mg, 0.1 mmol).

-

Reaction: Heat to 60°C for 4-6 hours.

-

Self-Validating Step: Monitor by TLC. The appearance of a highly polar spot (amide) and disappearance of the non-polar ester confirms progress. If reaction stalls, ensure the system is dry; moisture deactivates the basic TBD.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with 1M HCl (to remove unreacted amine and TBD).

-

Wash with Brine.

-

-

Purification: Recrystallization (from Hexane/EtOAc) or Flash Chromatography.

Typical Yield: 88-95% Advantages: Avoids thionyl chloride; tolerates acid-sensitive functional groups; high atom economy [7].

Comparative Data Summary

| Feature | Protocol A ( | Protocol B (Enzymatic) | Protocol C (TBD Aminolysis) |

| Primary Transformation | Ester | Ester | Ester |

| Catalyst | NaOH (Stoichiometric) | Novozym® 435 (Reusable) | TBD (5-10 mol%) |

| Conditions | pH > 12, Reflux | pH Neutral, 50°C | Mild Base, 60°C |

| Solvent | EtOH/Water | Hexane/Toluene | Solvent-Free / Toluene |

| Green Metric | Low (Acid waste generated) | High (Reusable catalyst) | High (Atom economical) |

| Key Risk | Racemization of | Water contamination | Moisture sensitivity |

References

- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.

-

Hilal, S. H., et al. (2005). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester... EPA Research.

-

Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[2][3] Chemical Society Reviews.[4]

-

Richetti, A., et al. (2010). Successive cycles of utilization of Novozym 435 in three different reaction systems. Brazilian Journal of Chemical Engineering.

-

Zanotto-Filho, A., et al. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate. ResearchGate.

-

Sabot, C., et al. (2007). A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[5][6] Tetrahedron Letters.

-

Sabatini, M. T., et al. (2023). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation.[5][6][7] ACS Omega.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Scalable Production of Isopropyl 3-amino-3-phenylpropanoate HCl

Introduction: The Significance of Isopropyl 3-amino-3-phenylpropanoate HCl in Modern Drug Development

Isopropyl 3-amino-3-phenylpropanoate HCl, a key building block in pharmaceutical synthesis, is a β-amino acid ester derivative. β-amino acids and their derivatives are crucial components in a variety of biologically active molecules and are integral to the development of peptidomimetics, chiral ligands, and various therapeutic agents.[1][2] The scalable and cost-effective production of Isopropyl 3-amino-3-phenylpropanoate HCl is therefore of paramount importance to researchers and professionals in the drug development industry.

This document provides a comprehensive guide to the scalable production of Isopropyl 3-amino-3-phenylpropanoate HCl. It outlines two robust synthetic strategies: a streamlined one-pot synthesis and a traditional two-step approach. The protocols are designed to be adaptable for large-scale production, with a focus on process efficiency, safety, and product quality.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The choice of synthetic route for Isopropyl 3-amino-3-phenylpropanoate HCl on an industrial scale hinges on factors such as raw material availability, process economics, and desired purity levels. This guide details two primary, scalable methodologies:

-

One-Pot Synthesis from Benzaldehyde: This approach is highly efficient for large-scale production as it minimizes intermediate handling and reduces overall processing time.[3] It involves the reaction of benzaldehyde, malonic acid, and ammonium acetate, followed by in-situ esterification.

-

Two-Step Synthesis via 3-Amino-3-phenylpropanoic Acid: This classic and reliable method involves the synthesis of the parent β-amino acid, followed by its esterification. This route offers distinct points for purification of the intermediate, potentially leading to a higher purity final product.

The following sections provide detailed protocols for each method, accompanied by technical insights and data to aid in the selection and implementation of the most suitable process for your specific needs.

Method 1: Scalable One-Pot Synthesis of Isopropyl 3-amino-3-phenylpropanoate HCl

This one-pot protocol is designed for efficiency and scalability, making it an attractive option for industrial production.

Reaction Scheme

Caption: One-pot synthesis workflow.

Detailed Protocol

Step 1: Reaction Setup

-

To a suitable, clean, and dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add isopropanol (5 volumes relative to benzaldehyde).

-

Add malonic acid (1.1 equivalents) and ammonium acetate (2.0 equivalents) to the isopropanol.

-

Stir the mixture at room temperature to achieve a homogeneous suspension.

Step 2: Reaction

-

Heat the mixture to 50°C.

-

Slowly add benzaldehyde (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 50-55°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

Step 3: Esterification and Salt Formation

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly and carefully add thionyl chloride (1.5 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition of thionyl chloride, slowly warm the mixture to room temperature and then heat to reflux for 12-18 hours.[3]

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess isopropanol and thionyl chloride.

-

To the resulting residue, add dichloromethane (10 volumes) and water (5 volumes).

-

Adjust the pH of the aqueous layer to 8-9 with a suitable base (e.g., 5N NaOH solution).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).

-

Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product as an oil.

Step 5: Purification

-

Dissolve the crude oil in a minimal amount of isopropanol.

-

Slowly add a solution of HCl in isopropanol or diethyl ether with stirring.

-

The hydrochloride salt will precipitate. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Isopropyl 3-amino-3-phenylpropanoate HCl.

Quantitative Data

| Parameter | Typical Value |

| Yield | 60-75% |

| Purity (HPLC) | >98% |

| Benzaldehyde:Malonic Acid:Ammonium Acetate Molar Ratio | 1 : 1.1 : 2.0 |

| Benzaldehyde:Thionyl Chloride Molar Ratio | 1 : 1.5 |

Method 2: Scalable Two-Step Synthesis of Isopropyl 3-amino-3-phenylpropanoate HCl

This method provides a robust alternative with a purification step for the intermediate, which can be beneficial for achieving very high purity of the final product.

Workflow Overview

Caption: Two-step synthesis workflow.

Detailed Protocol

Part A: Synthesis of 3-Amino-3-phenylpropanoic Acid

-

Follow Steps 1 and 2 from the One-Pot Synthesis protocol.

-

After the initial reaction is complete, cool the mixture and add concentrated HCl to adjust the pH to approximately 2.

-

The intermediate, 3-amino-3-phenylpropanoic acid, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Part B: Esterification to Isopropyl 3-amino-3-phenylpropanoate HCl

-

To a reaction vessel, add the dried 3-amino-3-phenylpropanoic acid (1.0 equivalent) and isopropanol (10 volumes).

-

Cool the suspension to 0-5°C.

-

Bubble dry HCl gas through the mixture or add a solution of HCl in isopropanol (prepared by the slow addition of acetyl chloride to cold isopropanol). The amount of HCl should be in excess (e.g., 1.5-2.0 equivalents).

-

After saturation with HCl, heat the mixture to reflux and maintain for 8-12 hours, monitoring for completion by TLC or HPLC.

-

Cool the reaction mixture to room temperature and then to 0-5°C to induce crystallization.

-

Collect the precipitated product by filtration, wash with cold isopropanol and then with diethyl ether.

-

Dry the solid under vacuum to obtain Isopropyl 3-amino-3-phenylpropanoate HCl.

Quantitative Data

| Parameter | Typical Value (Step 1) | Typical Value (Step 2) |

| Yield | 85-95% | 80-90% |

| Overall Yield | 68-85% | |

| Purity (HPLC) | >99% (intermediate) | >99% (final product) |

Analytical Quality Control

Consistent and reliable analytical testing is crucial for ensuring the quality and purity of the final product. The following methods are recommended for in-process control and final product release.

| Analytical Technique | Purpose | Key Parameters to Monitor |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Peak area percentage of the main compound, presence of starting materials and by-products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Chemical shifts, integration, and coupling constants consistent with the target structure. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Molecular ion peak corresponding to the expected mass. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Characteristic absorption bands for amine, ester, and aromatic groups. |

| Melting Point | Identity and purity check. | A sharp melting point range consistent with the reference standard. |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Action |

| Low Yield in One-Pot Synthesis | Incomplete initial reaction or esterification. | Ensure anhydrous conditions, especially during the addition of thionyl chloride. Extend reaction times and monitor by HPLC. |

| Incomplete Esterification in Two-Step Synthesis | Insufficient HCl catalyst or presence of water. | Use anhydrous isopropanol and ensure complete saturation with HCl gas or use a freshly prepared HCl/isopropanol solution. |

| Product Oiling Out During Precipitation | Presence of impurities or incorrect solvent polarity. | For the one-pot method, ensure thorough washing of the organic layer. For both methods, try adding the HCl solution more slowly at a lower temperature. Consider using a different anti-solvent for precipitation, such as a mixture of isopropanol and heptane. |

| High Levels of Impurities | Side reactions or incomplete conversion. | Optimize reaction temperature and time. For the two-step process, ensure the intermediate is of high purity before proceeding to the esterification step. Consider recrystallization of the final product from a suitable solvent system (e.g., isopropanol/diethyl ether). |

Conclusion

The scalable production of Isopropyl 3-amino-3-phenylpropanoate HCl is achievable through well-defined synthetic routes. The one-pot synthesis offers a more streamlined and potentially more economical process for large-scale manufacturing, while the two-step synthesis provides an additional purification point for the intermediate, which can lead to a final product of very high purity. The choice between these methods will depend on the specific requirements of the project, including cost, desired purity, and available equipment. By following the detailed protocols and implementing robust analytical controls, researchers and drug development professionals can confidently produce this valuable building block for their pharmaceutical development programs.

References

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.

- Cole, D. C. (1997). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 53(48), 16463-16505.

- Google Patents. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters. CN106083624B.

Sources

Troubleshooting & Optimization

Improving yield in the esterification of 3-amino-3-phenylpropanoic acid

Technical Support Center: -Phenylalanine Esterification

Topic: Improving Yield and Purity in the Esterification of 3-Amino-3-Phenylpropanoic Acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The esterification of

Unlike standard Fisher esterification, where water removal (Dean-Stark) drives equilibrium, amino acid esterification is typically driven by the continuous generation of anhydrous acid (HCl) which protonates the amine, disrupting the zwitterion and forcing the equilibrium forward via mass action of the solvent.

Troubleshooting Guide (Q&A)

Q1: I am observing low conversion (<50%) even after refluxing for 12 hours. The starting material remains suspended.

Diagnosis: This is a solubility-limited rate issue . 3-amino-3-phenylpropanoic acid is highly crystalline and zwitterionic, making it poorly soluble in organic alcohols. Corrective Action:

-

Switch Reagent Order: Do not add thionyl chloride (

) directly to the amino acid suspension at room temperature. Instead, generate anhydrous HCl in the alcohol first at -

Increase Solvent Volume: The reaction requires high dilution (0.1 M - 0.2 M) to ensure the protonated intermediate dissolves.

-

Catalytic DMF: Add 1-2 drops of Dimethylformamide (DMF). This acts as a phase transfer catalyst, forming the Vilsmeier-Haack reagent in situ, which activates the carboxylic acid more efficiently than protonation alone.

Q2: My reaction completes, but I obtain a sticky oil/gum instead of a solid precipitate during workup.

Diagnosis: The product, ethyl/methyl 3-amino-3-phenylpropanoate hydrochloride, is likely retaining solvent or excess acid, preventing crystallization. It is also highly hygroscopic. Corrective Action:

-

The "Trituration" Protocol: Do not just evaporate to dryness.

-

Concentrate the reaction mixture to ~20% of its original volume.

-

Add cold Diethyl Ether (

) or MTBE (Methyl tert-butyl ether) slowly with vigorous stirring. -

The oil should solidify into a white powder. If it oils out again, scratch the flask walls with a glass rod to induce nucleation.

-

Filter under Nitrogen to prevent moisture absorption.

-

Q3: I see a major impurity at M+14 or M+28 in LCMS.

Diagnosis: This indicates N-alkylation . While less common in

-

Ensure the reaction remains acidic throughout.

-

Avoid using alkyl halides/base methods. Stick to Thionyl Chloride/Alcohol or TMSCl/Alcohol methods which keep the amine fully protonated (

), rendering it non-nucleophilic.

Q4: The yield drops significantly during the aqueous workup (extraction).

Diagnosis: The free base of

-

Avoid Aqueous Workup: Isolate the product as the Hydrochloride Salt . This is the most stable form.

-

If the free base is absolutely required:

-

Cool to

. -

Neutralize with saturated

to pH 8 (do not overshoot to high pH). -

Extract rapidly with Dichloromethane (DCM) , not Ethyl Acetate (esters are more soluble in DCM).

-

Dry and evaporate immediately.

-

Optimized Experimental Protocols

Method A: Thionyl Chloride (Standard High-Yield Protocol)

Best for: Large scale (>5g), robust substrates.

Reagents:

-

Anhydrous Alcohol (MeOH or EtOH) (20-30 volumes)

-

Thionyl Chloride (

) (3.0 - 5.0 equiv)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Activation: Charge the flask with anhydrous alcohol and cool to

(ice bath). -

Addition: Add

dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO2). -

Solubilization: Add 3-amino-3-phenylpropanoic acid in one portion.

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to Reflux (

) for 4-6 hours.-

Checkpoint: The solution should become clear.

-

-

Isolation:

-

Cool to RT.

-

Evaporate solvent in vacuo to near dryness (leave a viscous oil).

-

Trituration: Add cold

(50 mL per gram of substrate). Sonicate if necessary. -

Filter the white precipitate. Wash with cold ether.

-

Dry in a vacuum desiccator over

.

-

Method B: TMSCl / Methanol (Mild Conditions)

Best for: Acid-sensitive substrates or small scale (<1g).

Reagents:

-

Chlorotrimethylsilane (TMSCl) (2.5 equiv)

-

Anhydrous Methanol (10-15 volumes)

Procedure:

-

Suspend the amino acid in anhydrous Methanol at RT.

-

Add TMSCl dropwise. (TMSCl reacts with MeOH to form HCl and TMS-OMe).

-

Stir at Room Temperature for 12-24 hours. (Reflux is usually not needed).

-

Concentrate and triturate with ether as in Method A.

Visualizations

Workflow Logic: Optimizing Workup

The following decision tree illustrates the critical path to maximizing yield during the isolation phase.

Caption: Decision tree for product isolation. The "Trituration" loop is critical for recovering the salt form without loss.

Reaction Mechanism & Failure Points

Understanding where the reaction fails is key to fixing it.

Caption: Simplified mechanistic pathway. Note that the initial solubilization (Protonation) is often the rate-limiting step.

Comparative Data: Method Selection

| Parameter | Thionyl Chloride ( | TMSCl / Methanol | Fisher ( |

| Yield (Typical) | 85 - 95% | 80 - 90% | 60 - 75% |

| Reaction Time | 4-6 Hours (Reflux) | 12-24 Hours (RT) | 12+ Hours (Reflux) |

| By-products | TMS-OMe (Volatile) | Water (Must remove) | |

| Purification | Precipitation (Clean) | Evaporation | Extraction required (Messy) |

| Scalability | High (Kg scale) | Low/Medium | High |

| Cost | Low | High | Very Low |

References

-

Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Link

-

Anand, R. et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Link

-

D'Souza, A. et al. (2020).[3] Efficient Esterification of Oxidized L-Glutathione and Other Small Peptides. Scientia Pharmaceutica, 88(2), 20. Link

-

Scribd. (2004). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Link

Purification strategies for removing impurities from Isopropyl 3-amino-3-phenylpropanoate

[1]

Executive Summary & Compound Profile

Isopropyl 3-amino-3-phenylpropanoate is a

-

Primary Challenge: The free base is often an oil or low-melting solid prone to hydrolysis and oxidative degradation.

-

Strategic Solution: Purification is best achieved by exploiting the basicity of the amine (Acid/Base Extraction) followed by conversion to a stable crystalline salt (typically Hydrochloride) for final polishing.

| Property | Specification/Behavior |

| Molecular Weight | 207.27 g/mol |

| pKa (Amine) | ~9.0 – 9.5 (Estimated) |

| Solubility (Free Base) | Soluble in DCM, EtOAc, Toluene; Insoluble in Water (high pH).[1] |

| Solubility (HCl Salt) | Soluble in Water, Methanol; Sparingly soluble in Isopropanol/Ethers.[1] |

| Major Impurities | Benzaldehyde (starting material), 3-amino-3-phenylpropanoic acid (hydrolysis product), Cinnamate derivatives.[1][3] |

Strategic Purification Workflow

The following decision matrix outlines the logical flow for purifying crude reaction mixtures.

Figure 1: Strategic workflow for converting crude oily residues into high-purity crystalline solids.

Module 1: Chemical Purification (Acid/Base Extraction)

This is the most critical step to remove non-basic impurities (unreacted benzaldehyde, solvents) and acidic by-products (cinnamic acid derivatives).[1]

Protocol 1.0: The "pH Switch" Extraction

Objective: Isolate the amino ester from neutral/acidic contaminants.

-

Dissolution: Dissolve the crude oily residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

-

Acidification (Extraction A):

-

Add 1M HCl (aq) slowly with vigorous stirring.

-

Target pH: 2.0 – 3.0 .

-

Mechanism:[4][5][6] The amine becomes protonated (

), moving into the aqueous phase.[1] Neutrals (Benzaldehyde) stay in the organic phase. -

Action: Separate layers. Keep the Aqueous Layer . Discard the Organic Layer (contains impurities).

-

-

Basification (Extraction B):

-

Isolation:

-

Extract the basic aqueous solution with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over

and concentrate in vacuo.

-

Troubleshooting Guide: Extraction Issues

Q: My yield is extremely low after extraction. Where is my product?

-

Cause 1: Incomplete Basification. If the pH during step 3 didn't reach >10, the amine remains protonated and stays in the water.

-

Fix: Check the aqueous waste pH. If <10, add more base and re-extract.[1]

-

-

Cause 2: Ester Hydrolysis. High pH + Heat = Saponification (Product converts to the amino acid, which is water-soluble at all pHs).[1]

-

Fix: Ensure Basification is done cold (<5°C) and rapidly. Do not store the product in basic aqueous solution.

-

Q: I have a stubborn emulsion during the DCM extraction.

-

Cause: Presence of oligomers or fine particulates from the reaction.

-

Fix: Filter the biphasic mixture through a pad of Celite before separation. Alternatively, add a small amount of saturated brine to increase ionic strength.[1]

Module 2: Solidification (Salt Formation)[1]

The free base of Isopropyl 3-amino-3-phenylpropanoate is often an unstable oil. Converting it to the Hydrochloride (HCl) salt is standard for storage and handling.

Protocol 2.0: HCl Salt Formation

-

Dissolve the purified free base oil in Anhydrous Ethanol or Isopropanol (IPA) (5 volumes).

-

Cool to 0°C.

-

Add HCl in Isopropanol (or Dioxane) (1.1 equivalents) dropwise.

-

Note: Avoid aqueous HCl to prevent hydrolysis.

-

-

Add an anti-solvent like Diisopropyl Ether (IPE) or Heptane until the solution turns slightly cloudy.

-

Stir at 0°C for 2 hours. White crystals should precipitate.

-

Filter and wash with cold IPE.

Troubleshooting Guide: Crystallization

Q: No precipitate formed; it's still a solution.

-

Cause: Too much solvent or the solvent is too polar.

-

Fix: Concentrate the solution by 50% on a rotavap. Add more anti-solvent (Heptane/IPE) and scratch the glass to induce nucleation.

Q: The product came out as a sticky gum/oil, not crystals.

-

Cause: Impurities are preventing crystal lattice formation, or the addition of anti-solvent was too fast.[1]

-

Fix: Re-dissolve the gum in hot IPA. Cool very slowly to room temperature, then to 0°C. Seed with a pure crystal if available.

Module 3: Enantiomeric Purity (Chiral Resolution)[1]

If you synthesized the racemate but require the (S)-enantiomer (crucial for Dapoxetine), you must resolve it.[1]

Strategy: Diastereomeric Salt Formation

Direct resolution of the ester is possible using chiral acids.[6]

-

Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

-

Solvent System: Ethanol/Water or Isopropanol.

Workflow:

-

Mix Racemic Ester (1 eq) + Chiral Acid (0.5 - 1.0 eq) in hot Ethanol.

-

Cool slowly. One diastereomeric salt (e.g., S-Ester

L-Acid) will crystallize preferentially.[1] -

Filter crystals.

-

Free Basing: Treat the salt with weak base (

) to recover the chiral ester. -

Check ee%: Use Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).[1]

References & Grounding

-

Dapoxetine Synthesis & Intermediates : CN103664660A - Synthesis method of dapoxetine hydrochloride. (Describes the handling of the 3-amino-3-phenylpropanoate intermediate). Link

-

Chiral Resolution of Amino Alcohols/Esters : US3116332A - Resolution of racemic aminoisopropanol. (Foundational techniques for resolving phenyl-substituted amino chains using tartaric acid). Link

-

General Purification of Beta-Amino Acids : Organic Syntheses, Coll. Vol. 10, p. 382 (2004).[1] (Protocol for (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, demonstrating the acid/base extraction logic). Link

-

Enzymatic Resolution : Taylor & Francis: Hydrolytic Enzymes for the Synthesis of Pharmaceuticals. (Discusses stereoselective hydrolysis of 3-amino-3-phenylpropionic esters). Link

Sources

- 1. CN103373931B - The industrialized process for preparing of a kind of dapoxetine and intermediate thereof - Google Patents [patents.google.com]

- 2. 100369-82-2 CAS Manufactory [m.chemicalbook.com]

- 3. Portico [access.portico.org]

- 4. biotage.com [biotage.com]

- 5. CN103804206A - Synthetic process of dapoxetine hydrochloride - Google Patents [patents.google.com]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

Controlling temperature to ensure stability of beta-phenylalanine derivatives

Technical Support Center: Temperature Control & Stability of -Phenylalanine Derivatives

Status: Active | Topic: Thermal Stability & Degradation Pathways | Audience: R&D Scientists

Executive Summary

Module 1: Troubleshooting & FAQs

Q1: I am detecting cinnamic acid impurities in my purified -phenylalanine batch. Is this temperature-related?

Diagnosis: Yes, this is likely due to a Retro-Michael Addition (elimination of ammonia).

Technical Explanation: Unlike

-

Processing Limit: Do not exceed 50°C during drying or concentration steps if the pH is >7.

-

Acidification: Ensure the compound is in its salt form (e.g., HCl salt) during thermal processing, as the ammonium group is a poorer leaving group than the free amine, and acidic conditions suppress the elimination mechanism.

Q2: At what temperature does racemization become a critical risk for -phenylalanine?

Diagnosis: Racemization is generally slower than in

-

< 40°C: Negligible racemization (safe for enzymatic resolution).

-

> 80°C + Base: Moderate risk.

-

> 120°C: High risk of racemization and thermal degradation.

Q3: Can I use heat to drive the cyclization to -lactams?

Diagnosis: Thermal dehydration alone is rarely sufficient and often leads to decomposition before cyclization.

Technical Explanation: The formation of the 4-membered

Module 2: Critical Stability Pathways (Visualization)

The following diagram illustrates the temperature-dependent divergence of degradation pathways.

Caption: Thermal degradation map showing the divergence between elimination (Retro-Michael) and cyclization pathways based on temperature and pH.

Module 3: Standardized Protocols

Protocol A: Enzymatic Kinetic Resolution (Temperature Critical)

Context: Producing enantiopure (R)-

| Parameter | Specification | Rationale |

| Temperature | 50°C ± 1°C | Optimal balance between enzyme activity (turnover) and enantioselectivity (E-value). |

| pH | 7.0 - 8.0 | Maintains enzyme active site conformation; prevents chemical racemization. |

| Solvent | MTBE / Water biphasic | Enhances solubility of the ester substrate while protecting the enzyme. |

Step-by-Step Workflow:

-

Preparation: Suspend racemic

-phenylalanine ethyl ester in MTBE saturated with phosphate buffer (pH 7.5). -

Initiation: Add Burkholderia cepacia lipase (Amano PS) at a loading of 20 mg/mmol substrate.

-

Incubation: Agitate at 50°C for 24-48 hours. Monitor conversion by HPLC.

-

Termination: Filter off the enzyme before cooling to prevent precipitation of product on the biocatalyst.

-

Isolation: Separate phases. The unreacted (S)-ester remains in the organic phase; the hydrolyzed (R)-acid is in the aqueous phase.

Protocol B: Long-Term Storage

Context: Preventing slow degradation of reference standards.

-

Form: Store as the Hydrochloride Salt whenever possible. The protonated amine (

) cannot act as a nucleophile for cyclization and is resistant to elimination. -

Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can lead to benzylic oxidation over extended periods (years).

-

Container: Amber glass to prevent photolytic degradation of the aromatic ring.

Module 4: Quantitative Stability Data

The following table summarizes stability windows based on functional group status.

| Derivative Type | Critical Temp ( | Primary Failure Mode at |

| Free Amino Acid (Zwitterion) | > 220°C (Solid) | Melting w/ Decomposition (Decarboxylation) |

| Free Amino Acid (Solution, pH 9) | > 50°C | Retro-Michael Elimination (Ammonia loss) |

| Ethyl Ester (Free Base) | > 40°C | Slow Dimerization / Cyclization |

| N-Protected (Boc/Fmoc) | > 150°C | Thermal deprotection / Isobutylene loss |

| Hydrochloride Salt | > 180°C | Highly Stable (Solid state) |

References

-

Enzymatic Resolution & Stability

- Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- Source: PMC / NIH.

-

URL:[Link]

-

Thermal Elimination Mechanism (PAL Enzyme Context)

-

Retro-Michael Chemistry

- General Physical Properties: Title: DL-beta-Phenylalanine Product Inform

Sources

- 1. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Friedel-Crafts-type mechanism for the enzymatic elimination of ammonia from histidine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 5. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]

Validation & Comparative

Comprehensive Guide: Chromatographic Separation of Beta-Amino Acid Ester Enantiomers

Executive Summary & Scientific Context

-Amino acids are critical building blocks for peptidomimetics andThis guide objectively compares the three dominant chromatographic methodologies for separating

The Core Challenge

Unlike free amino acids,

Method 1: Polysaccharide-Based HPLC (The Versatile Workhorse)

Best For: Broad screening, secondary amines, and N-protected derivatives.

Mechanism of Action

Polysaccharide-based Chiral Stationary Phases (CSPs) rely on the "three-point interaction" model involving hydrogen bonding,

-

Amylose derivatives (e.g., Chiralpak IA, AD-H): Generally provide superior recognition for

-amino esters due to their helical structure accommodating the extended backbone of the -

Cellulose derivatives (e.g., Chiralpak IB, IC): Often complementary; if Amylose fails, Cellulose is the next logical screen.

Critical Comparison: Coated vs. Immobilized

While immobilized phases (IA, IB, IC) are robust, coated phases (AD-H, OD-H) often yield slightly higher resolution numbers (

Experimental Protocol: Normal Phase Screening

-

Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase A: n-Hexane (or Heptane).

-

Mobile Phase B: Ethanol or 2-Propanol (IPA).[1]

-

Additive: 0.1% Diethylamine (DEA) is mandatory for free amines to suppress tailing. For N-protected esters, additives may be omitted.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Lowering to 10°C often increases

significantly).

Method 2: Crown Ether HPLC (The Specialist)

Best For: Primary amines (

Mechanism of Action

Crown ether CSPs (e.g., Crownpak CR-I(+) ) operate via a host-guest complexation mechanism. The crown ether ring (18-crown-6) forms a stable inclusion complex with the protonated primary ammonium group (

-

Selectivity: Extremely high for primary amines.

-

Limitation: Does not work for secondary/tertiary amines or N-protected species.

-

Elution Order: Predictable. On CR(+), the D-enantiomer typically elutes first.[1][2][3]

Experimental Protocol: Reversed-Phase (Acidic)

-

Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[4]

-

Mobile Phase: Perchloric Acid (

) aq.[1][5] pH 1.5 / Acetonitrile (80:20 v/v).[1] -

Note: The low pH is non-negotiable; it ensures the amine is fully protonated (

) to fit into the crown ether. -

Temperature: Lower temperatures (10-20°C) drastically improve complex stability and resolution.

Method 3: Supercritical Fluid Chromatography (SFC) (The Green Speedster)

Best For: High-throughput screening (HTS), preparative scale-up, and thermally labile esters.

Mechanism of Action

SFC utilizes supercritical

-

Orthogonality: While CSPs are the same (IA, IB, etc.), the selectivity in SFC often differs from HPLC due to the "tunable" density of the mobile phase (pressure/temperature effects).

Experimental Protocol: SFC Screening

-

Column: Chiralpak IA or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase A:

. -

Mobile Phase B: Methanol + 0.1% Isopropylamine (IPA) + 0.1% Trifluoroacetic acid (TFA).

-

Expert Tip: Using "basic-acidic" mixed additives improves peak shape for amphoteric-like

-amino esters.

-

-

Gradient: 5% to 40% B over 5 minutes.

-

Back Pressure: 120-150 bar.

Comparative Analysis & Data

The following table contrasts the performance of these methods for a representative analyte: Ethyl 3-amino-3-phenylpropionate .

| Feature | Polysaccharide HPLC (IA/AD-H) | Crown Ether HPLC (CR-I) | SFC (Polysaccharide) |

| Primary Selectivity | Steric fit + H-bonding | Host-Guest ( | Steric fit + H-bonding |

| Typical Resolution ( | 2.0 - 5.0 (Good) | 5.0 - 12.0 (Excellent) | 2.0 - 4.5 (Good) |

| Analysis Time | 15 - 30 mins | 20 - 40 mins | 3 - 8 mins |

| Solvent Consumption | High (Hexane/Alcohol) | Low (Aq/ACN) | Very Low ( |

| Sample Capacity | High (mg to g scale) | Low (µg scale) | Very High (g to kg) |

| Scope | Only | Broad (like HPLC) |

Visualizing the Decision Process

Caption: Decision tree for selecting the optimal chromatographic method based on amine substitution and throughput needs.

Experimental Protocols (Detailed)

Protocol A: HPLC Separation on Chiralpak IA (Immobilized Amylose)

Objective: Robust separation of N-Boc-3-amino-3-phenylpropionate ethyl ester.

-

System Prep: Flush system with Isopropanol (IPA).

-

Mobile Phase: Prepare n-Hexane / IPA (90:10 v/v).

-

Note: No basic additive needed for N-Boc protected species. If free amine, add 0.1% DEA.

-

-

Equilibration: Pump at 1.0 mL/min for 20 mins. Monitor baseline at 254 nm.

-

Injection: Dissolve sample in Mobile Phase (1 mg/mL). Inject 5 µL.

-

Optimization: If

, switch modifier to Ethanol (90:10). If still poor, switch column to Chiralpak IC.

Protocol B: Crown Ether Separation of Free Beta-Amino Ester

Objective: High-resolution separation of Ethyl 3-amino-3-phenylpropionate (free base).

-

System Prep: CRITICAL: Flush system with water. Ensure NO Hexane remains.

-

Mobile Phase:

-

Temperature: Set column oven to 10°C . (Low temp stabilizes the ammonium-crown complex).

-

Detection: UV at 210 nm (low wavelength required as esters have weak UV >220nm).

-

Warning: Do not exceed pH 2.0; the amine must remain protonated.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad Tailing Peaks (HPLC) | Silanol interactions or unprotonated amine | Add 0.1% DEA (for basic mobile phase) or TFA (for acidic). |

| No Retention (Crown Ether) | pH too high | Lower pH to 1.0 - 1.5 to ensure full protonation of the amine. |

| Peak Inversion (SFC vs HPLC) | Different solvation mechanisms | Always re-validate elution order when switching from HPLC to SFC. |

| Pressure High (SFC) | MeOH precipitation / Nozzle clogging | Ensure 2-5% MeOH is always present; check back-pressure regulator heating. |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Accessed 2024.[2][8]

-

Hyun, M. H., et al. (2008). "Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)." Chirality, 20(3-4), 325-329.

-

Ilisz, I., et al. (2021). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules, 26(15).

-

De Klerck, K., et al. (2014).[1] "Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography." Journal of Chromatography A, 1328, 85–97.

-

Regis Technologies. Crown Ether Chiral Stationary Phases - Method Development Guide.

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. ct-k.com [ct-k.com]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. thelabstore.co.uk [thelabstore.co.uk]

- 6. cms.mz-at.de [cms.mz-at.de]

- 7. ct-k.com [ct-k.com]

- 8. Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Validation of Purity Standards for Isopropyl 3-amino-3-phenylpropanoate HCl

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate like Isopropyl 3-amino-3-phenylpropanoate HCl is a foundational requirement for regulatory compliance and the ultimate safety and efficacy of the final drug product. The validation of analytical methods used to determine this purity is not merely a procedural step but a scientifically rigorous process that ensures data is reliable, reproducible, and fit for its intended purpose.[1][2] This guide provides an in-depth comparison of analytical methodologies for validating the purity of Isopropyl 3-amino-3-phenylpropanoate HCl, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The core principle of robust purity validation lies in the application of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles. This approach provides a self-validating system, where the strengths of one method compensate for the limitations of another, leading to a high degree of confidence in the final purity assessment. For a polar, aromatic amino acid ester like Isopropyl 3-amino-3-phenylpropanoate HCl, a combination of chromatographic and spectroscopic techniques is essential.

Understanding the Analyte and Its Potential Impurity Profile

Isopropyl 3-amino-3-phenylpropanoate HCl is a small, polar molecule containing a primary amine, an ester, and a phenyl group. This structure dictates its analytical behavior. The phenyl group provides a strong chromophore, making it suitable for UV detection, while its polarity and salt form make it non-volatile, guiding the choice of chromatographic techniques.

Before validation can begin, a theoretical impurity profile must be established based on the synthetic route and the molecule's stability. Impurities are not just a single category; they are a diverse set of unwanted chemicals that must be controlled.[5]

Common Impurity Classes for Isopropyl 3-amino-3-phenylpropanoate HCl:

-

Organic Impurities (Process-Related):

-

Organic Impurities (Degradation-Related):

-

Hydrolysis Product: 3-amino-3-phenylpropanoic acid, formed by the cleavage of the isopropyl ester.

-

-

Residual Solvents: Volatile organic chemicals, such as isopropanol, used during synthesis and purification.[5][6]

-

Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.[5]

A comprehensive validation strategy must be capable of separating, detecting, and quantifying all potential and actual impurities.

Comparison of Core Analytical Methodologies

The selection of analytical techniques is the most critical decision in developing a purity testing standard. For Isopropyl 3-amino-3-phenylpropanoate HCl, the three pillars of analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

| Parameter | Reversed-Phase HPLC (UV Detection) | Gas Chromatography-Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H & ¹³C) |

| Primary Application | Assay (potency) and quantification of non-volatile organic impurities.[9] | Quantification of volatile organic impurities and residual solvents.[10] | Identity confirmation, structural elucidation of unknown impurities, and quantitative analysis (qNMR).[11][12] |

| Specificity | High for separating the main component from structurally similar, non-volatile impurities. | Excellent for separating volatile compounds. Mass spectrometry provides definitive identification. | Unparalleled for structural specificity. Can distinguish between isomers.[11] |

| Derivatization Required? | No, direct analysis is possible. | Yes. The analyte is a non-volatile salt and requires derivatization (e.g., silylation) to become volatile.[13] | No, direct analysis. |

| Limit of Quantitation (LOQ) | Typically in the 0.01% - 0.1% range relative to the main component.[14] | Picogram to nanogram levels, ideal for trace residual solvents (ppm levels).[15] | Generally higher than chromatographic methods (~0.1%), but excellent for identifying major impurities. |

| Linearity & Range | Excellent linearity over a wide concentration range (e.g., LOQ to 150% of nominal concentration).[16] | Excellent linearity for derivatized analyte and residual solvents.[17] | Good linearity for qNMR, but over a narrower range compared to HPLC. |

| Causality | Separates based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Ideal for the target molecule's polarity. | Separates based on the volatility and boiling point of analytes. The requirement for derivatization is a direct consequence of the analyte's low volatility.[10] | Measures the magnetic properties of atomic nuclei, providing a unique fingerprint of the molecule's structure.[11] |

Experimental Protocols and Method Validation

The following sections detail the experimental protocols for each technique. The validation of these methods must be performed according to ICH Q2(R1) guidelines, demonstrating that the procedure is suitable for its intended purpose.[4]

Purity and Assay by Reversed-Phase HPLC

This method serves as the primary tool for quantifying the main component and related non-volatile impurities.

dot

Caption: High-level workflow for HPLC purity and assay determination.

Step-by-Step Protocol:

-

Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Rationale: A buffered mobile phase is necessary to ensure consistent ionization of the primary amine, leading to reproducible retention times.

-

Procedure: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a gradient or isocratic mixture of this buffer and acetonitrile. A typical starting point is 60:40 Buffer:Acetonitrile. Degas the mobile phase before use.

-

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Isopropyl 3-amino-3-phenylpropanoate HCl in the mobile phase to a concentration of approximately 1.0 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.[9]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group).

-

-

Validation - Specificity (Forced Degradation):

-

Rationale: To prove the method is "stability-indicating," it must be able to separate the active ingredient from its potential degradation products.

-

Procedure: Subject the sample to stress conditions (acid, base, oxidation, heat, and light) and analyze the degraded samples. The peak for Isopropyl 3-amino-3-phenylpropanoate HCl should be pure and resolved from all degradation peaks.

-

Residual Solvent Analysis by Headspace GC-MS

This method is crucial for quantifying volatile impurities, particularly residual solvents from the synthesis, which are strictly regulated.[6]

dot

Caption: Workflow for residual solvent analysis via Headspace GC-MS.

Step-by-Step Protocol:

-

Instrumentation: A Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler is required.[18][19]

-

Diluent Selection:

-

Rationale: The sample must be dissolved in a high-boiling-point solvent that does not interfere with the analysis of more volatile solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices.

-

-

Standard Preparation: Prepare a stock solution containing known amounts of potential residual solvents (e.g., isopropanol) in the chosen diluent. Create a calibration curve by preparing a series of dilutions.

-

Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a precise volume of diluent (e.g., 1 mL) and seal the vial.[19]

-

Headspace GC-MS Conditions:

-

Vial Equilibration Temperature: 80°C

-

Vial Equilibration Time: 15 minutes

-

GC Column: A polar column like a DB-624 is often used for solvent analysis.

-

Oven Program: Start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 240°C.

-

Detector: Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.

-

-

Validation: The method must be validated for specificity (no interference from the diluent or sample matrix), linearity, accuracy (spike recovery), and precision, with a limit of quantification (LOQ) appropriate for the ICH limits of the target solvents.[19]

Identity and Structural Confirmation by NMR Spectroscopy

NMR is the definitive method for confirming the chemical structure of the primary compound and for elucidating the structure of unknown impurities if they are present at a sufficient concentration.[20]

dot

Caption: General workflow for structural confirmation using NMR spectroscopy.

Step-by-Step Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Rationale: NMR requires the sample to be dissolved in a deuterated solvent to avoid overwhelming solvent signals.

-

Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

-

Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra.

-

¹H NMR: Provides information on the number and environment of protons. The integral of the signals can be used to determine the relative ratios of different protons in the molecule.[11]

-

¹³C NMR: Shows the signals for each unique carbon atom in the molecule.

-

2D NMR (e.g., COSY, HSQC): These experiments reveal connectivity between protons (COSY) and between protons and their attached carbons (HSQC), which is crucial for unambiguous signal assignment and confirming the molecular structure.[12][20]

-

-

Data Analysis:

-

Identity Confirmation: The acquired spectra should be compared against a fully characterized reference standard or with predicted spectra. All chemical shifts, coupling constants, and correlations must be consistent with the structure of Isopropyl 3-amino-3-phenylpropanoate HCl.

-

Impurity Identification: Any signals not belonging to the main compound, solvents, or known standards should be investigated as potential impurities.

-

Conclusion: An Integrated, Self-Validating Approach

The validation of purity standards for Isopropyl 3-amino-3-phenylpropanoate HCl cannot be achieved with a single analytical method. A robust, trustworthy, and scientifically sound approach relies on the integration of orthogonal techniques.

dot

Caption: Integrated validation strategy using orthogonal methods.

By using HPLC for assay and non-volatile impurities, GC-MS for residual solvents and volatile impurities, and NMR for absolute identity confirmation, a complete and validated picture of the compound's purity is established. This multi-faceted strategy ensures that the material meets the stringent quality requirements for use in research and drug development, providing a high degree of assurance in its predetermined specifications and quality attributes.[4]

References

- Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.

- National Pharmaceutical Regulatory Agency (NPRA). (n.d.). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).

- U.S. Food and Drug Administration (FDA). (2006, February 13). Active Pharmaceutical Ingredient (API) Process Inspection.

- U.S. Pharmacopeia (USP). (n.d.). Active Pharmaceutical Ingredient Verification Program.

- European Medicines Agency (EMA). (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.

- Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.

- National Center for Biotechnology Information. (n.d.). Isopropyl 3-phenylpropionate. PubChem.

- Anonymous. (n.d.). ¹HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

- Anonymous. (2015, May 28). Validation of Analytical Methods.

- Anonymous. (2018, January 13). Identification and structure elucidation by NMR spectroscopy. ResearchGate.

- Mestrelab Research. (2023, December 11). A Symphony of NMR Data: Enhancing Structural Elucidation.

- ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service.

- Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.

- Anonymous. (2018, September 18). stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation.

- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2010, June 15). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction wit. Semantic Scholar.

- Anonymous. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.

- Anonymous. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.

- Black, S. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

- Culea, M. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.

- Anonymous. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.

- Kaspar, H. (n.d.). Amino acid analysis in biological fluids by GC-MS. SciSpace.

- Tsikas, D. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI.

- Thermo Fisher Scientific. (n.d.). Novel Analytical Methods to Verify Effectiveness of Cleaning Processes.

- Kumar, A. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review.

- Anonymous. (2021, October 14). DEGRADATION AND IMPURITY PROFILE REPORT: 6N HCl IN IPA.

- Benchchem. (n.d.). Mass Spectrometry Analysis of Methyl 3-aminopropanoate Hydrochloride: A Comparative Guide.

- Anonymous. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.

- Al-khamis, K. I. (2025, August 10). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. ResearchGate.

- Anonymous. (2023, July 7). Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS.

- Sharma, A. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

- Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate.

- Reddy, G. V. (2023, October 15). A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various.

- Anonymous. (n.d.). Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Master Analyse et Controle.

- Anonymous. (2019, December 2). Detailed guidelines of Analytical method validation for related substances?. ResearchGate.

- Kumar, S. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.

Sources

- 1. dalton.com [dalton.com]

- 2. pharmexcil.com [pharmexcil.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. rroij.com [rroij.com]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [cora.ucc.ie]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. jchps.com [jchps.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. dastmardi.ir [dastmardi.ir]

- 15. scispace.com [scispace.com]

- 16. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 17. iiste.org [iiste.org]

- 18. jrtdd.com [jrtdd.com]

- 19. ijpsdronline.com [ijpsdronline.com]

- 20. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

Comparison of biological activity of isopropyl versus methyl beta-phenylalanine esters

Comparative Biological Profile: Methyl vs. Isopropyl -Phenylalanine Esters

Executive Summary

This technical guide analyzes the functional divergence between Methyl

The Verdict:

-

Methyl Esters are the superior choice for synthetic intermediates and labile prodrugs where rapid enzymatic cleavage is required to release the active

-amino acid payload. -

Isopropyl Esters are the preferred candidates for stable prodrugs , transdermal delivery systems , and kinetic resolutions . Their steric bulk confers resistance to non-specific esterases, significantly extending plasma half-life and enhancing membrane permeability.

Physicochemical & Structural Analysis

The biological variance stems directly from the steric and lipophilic differences between the alkoxy groups. The isopropyl group introduces a branched steric barrier that shields the carbonyl carbon from nucleophilic attack.

Table 1: Comparative Physicochemical Properties[1][2][3]

| Feature | Methyl | Isopropyl | Impact on Bioactivity |

| Steric Hindrance (Taft | 0.00 (Reference) | -0.47 | High: iPr significantly retards enzymatic hydrolysis. |

| Lipophilicity ( | Baseline | +0.8 to +1.0 | High: iPr enhances membrane crossing and blood-brain barrier penetration. |

| Solubility (Aq) | Moderate | Low | Me ester is easier to formulate in aqueous buffers; iPr requires co-solvents (DMSO/EtOH). |

| Nucleophilicity | High (Carbonyl exposure) | Low (Shielded) | Me ester is more reactive in peptide coupling; iPr minimizes side reactions. |

Enzymatic Stability & Metabolism (Core Mechanism)

The most critical differentiator is esterase sensitivity . In drug development, the rate of hydrolysis determines whether the molecule acts as a rapid-release vehicle or a sustained-release depot.

Mechanism of Action: Steric Shielding

Enzymes such as Subtilisin Carlsberg and

-

Methyl Ester: The small methoxy group fits easily into the "oxyanion hole" of serine proteases, facilitating rapid formation of the tetrahedral intermediate and subsequent hydrolysis.

-

Isopropyl Ester: The branched isopropyl group clashes with the hydrophobic pocket of the enzyme active site. This "steric clash" prevents the correct orientation for catalysis, often rendering the ester refractory to hydrolysis.

Key Insight: In kinetic resolution experiments, the (R)-enantiomer of phenylalanine isopropyl ester is often completely refractory to Subtilisin Carlsberg, whereas the methyl ester is hydrolyzed non-selectively or too rapidly to achieve high enantiomeric excess (ee) [1].

Visualization: Enzymatic Hydrolysis Kinetics

The following diagram illustrates the kinetic divergence in the presence of serine proteases.

Caption: Kinetic pathway comparison showing the high hydrolysis rate of methyl esters vs. the steric resistance of isopropyl esters.

Biological Activity & Pharmacokinetics

Antimicrobial Potency

Research indicates that increasing the lipophilicity of amino acid esters generally enhances antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi.

-

Isopropyl Advantage: The iPr ester's higher LogP allows it to penetrate the bacterial cell membrane more effectively than the methyl ester. Once inside, the slower hydrolysis rate ensures the molecule remains intact longer, potentially disrupting intracellular targets or acting as an antimetabolite [2].

-

Data Point: In comparative studies of amino acid ester salts (e.g., ibuprofenates), isopropyl esters consistently demonstrate superior skin permeability and bioavailability compared to methyl or ethyl analogs [3].

Cellular Uptake and Permeability

For applications requiring intracellular delivery (e.g., anticancer agents), the Isopropyl

-

Methyl esters are often hydrolyzed in the plasma by ubiquitous carboxylesterases before reaching the target tissue.

-

Isopropyl esters survive plasma transport, allowing passive diffusion across the lipid bilayer. Intracellular esterases (which may differ in specificity) can then release the active moiety.

Experimental Protocols

Protocol A: Comparative Enzymatic Hydrolysis Assay (pH-Stat Method)

Use this protocol to quantify the stability difference between the two esters.

Reagents:

-

Phosphate buffer (10 mM, pH 7.5)

-

Enzyme solution: Subtilisin Carlsberg or

-Chymotrypsin (1 mg/mL in buffer) -

Substrates: Methyl

-Phe ester HCl and Isopropyl -

Titrant: 0.1 M NaOH

Workflow:

-

Setup: Dissolve 100 µmol of the specific ester in 10 mL of buffer in a thermostated vessel (25°C).

-

Initiation: Add 100 µL of enzyme solution.

-

Monitoring: Maintain pH at 7.5 using an autotitrator (pH-stat) dispensing 0.1 M NaOH.

-

Calculation: The rate of NaOH consumption is directly proportional to the rate of ester hydrolysis.

-

Expected Result: The slope (rate) for the Methyl ester will be 10–50x steeper than for the Isopropyl ester.

-

Protocol B: Synthesis of Isopropyl -Phenylalanine Ester

Since isopropyl esters are harder to form than methyl esters due to steric hindrance, standard acid-catalyzed methods may be slow. Thionyl chloride activation is recommended.

-

Activation: Chill dry isopropanol (20 mL) to 0°C under

. -

Addition: Dropwise add Thionyl Chloride (

, 1.5 eq) over 20 mins. -

Coupling: Add

-Phenylalanine (1.0 eq) in one portion. -

Reflux: Heat to reflux (82°C) for 4–6 hours. (Note: Methyl esters typically require only 1–2 hours).

-

Workup: Evaporate solvent in vacuo. Recrystallize the hydrochloride salt from Ether/EtOH.

Strategic Selection Guide

Use the following decision tree to select the appropriate ester for your research application.

Caption: Decision tree for selecting between Methyl and Isopropyl esters based on experimental goals.

References

-

G. Allen, et al. "The preparation of various esters of certain L-phenylalanine derivatives and their antifungal and antibacterial activity."[1] Journal of Medicinal Chemistry, 1960.[1] Link

-

J.M. Roper, et al. "Highly Enantioselective Hydrolysis of (R,S)-Phenylalanine Isopropyl Ester by Subtilisin Carlsberg." ResearchGate, 2025.[2] Link

-

Ossowicz-Rupniewska, P., et al. "Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters." International Journal of Molecular Sciences, 2022. Link

-

Zamora, W.J. "From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues."[3] Exploration of Drug Science, 2024.[3][4] Link

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling Isopropyl 3-amino-3-phenylpropanoate Hydrochloride

[1]

Executive Summary & Risk Context[2][3][4][5][6][7]

Isopropyl 3-amino-3-phenylpropanoate hydrochloride (often a chiral intermediate for APIs like Dapoxetine) presents a dual-hazard profile: it is a chemical irritant due to its hydrochloride salt nature and a potential bioactive agent due to its structural role in pharmaceutical synthesis.

As researchers, we often become complacent with "white powders." This guide rejects that complacency. We treat this substance not just as a reagent, but as a Potent Compound (Band 3 equivalent) until specific toxicological data proves otherwise. The protocols below are designed to isolate the variable (the chemist) from the constant (the hazard).

Core Hazard Analysis

| Hazard Class | Primary Risk | Mechanism of Action |

| Chemical | Corrosive/Irritant | Hydrolysis of the HCl salt on moist mucous membranes (eyes/lungs) generates acidic conditions (pH < 3). |

| Physical | Particulate Inhalation | Fine crystalline dust can bypass upper respiratory filters, lodging in bronchial trees. |

| Biological | Bioactive Intermediate | As a precursor to SSRIs (e.g., Dapoxetine), systemic absorption may trigger pharmacological effects or sensitization. |

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. We utilize a "Swiss Cheese" model of safety where multiple layers of PPE cover the potential failure points of others.

PPE Specification Table

| Protection Zone | Mandatory Equipment | Technical Standard | Scientific Rationale |

| Ocular | Chemical Splash Goggles (Indirect Vent) | ANSI Z87.1+ (D3 rating) | Standard safety glasses allow dust entry from the top/sides. Upon contact with ocular fluid, the HCl salt hydrolyzes, causing immediate chemical burns. |

| Dermal (Hand) | Double Nitrile Gloves (0.11mm min) | EN 374 (Type B) | Outer Glove: Sacrificial barrier against gross contamination. Inner Glove: Protects against micro-tears and permeation during doffing. |

| Respiratory | Fume Hood (Primary) or N95/P3 Respirator | NIOSH N95 / EN 149 FFP3 | Engineering controls (Hood) are superior. If weighing outside a hood, a fitted respirator is mandatory to prevent inhalation of bioactive dust. |

| Body | Lab Coat (High-neck, long sleeve) | 100% Cotton or Nomex | Synthetic blends can melt if a fire occurs (though low risk here). High neck prevents dust settling on the clavicle/neck area. |

Operational Workflow: The "Clean-to-Dirty" Protocol